molecular formula C22H21Cl2N3O2 B11310529 5-(4-chlorophenyl)-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11310529
M. Wt: 430.3 g/mol
InChI Key: SYPZISQAQHKJLN-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes chlorophenyl groups, a pyrrolidine ring, and an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced via nucleophilic aromatic substitution reactions, where a chlorinated aromatic compound reacts with a nucleophile.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is incorporated through a substitution reaction, often involving a halogenated intermediate and pyrrolidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the oxazole ring.

    Reduction: Reduction reactions may target the carbonyl group in the carboxamide moiety.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the pyrrolidine or oxazole rings.

    Reduction: Reduced forms of the carboxamide group, such as amines.

    Substitution: Substituted derivatives where the chlorine atoms are replaced by nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a candidate for various synthetic transformations.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a subject of interest in biochemical assays and studies.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial properties.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which 5-(4-chlorophenyl)-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide exerts its effects depends on its interaction with molecular targets. These could include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors, potentially modulating signal transduction pathways.

    Pathways: Involvement in metabolic or signaling pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-N-[2-(2-chlorophenyl)-2-(morpholin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
  • 5-(4-chlorophenyl)-N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide lies in its specific structural features, such as the combination of the pyrrolidine ring with the oxazole and chlorophenyl groups. This unique structure may confer distinct biological activities and reactivity compared to similar compounds.

Properties

Molecular Formula

C22H21Cl2N3O2

Molecular Weight

430.3 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H21Cl2N3O2/c23-16-9-7-15(8-10-16)21-13-19(26-29-21)22(28)25-14-20(27-11-3-4-12-27)17-5-1-2-6-18(17)24/h1-2,5-10,13,20H,3-4,11-12,14H2,(H,25,28)

InChI Key

SYPZISQAQHKJLN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl

Origin of Product

United States

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